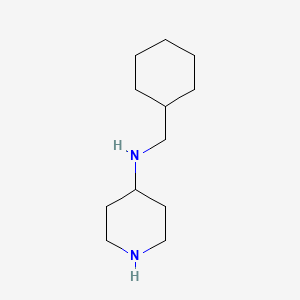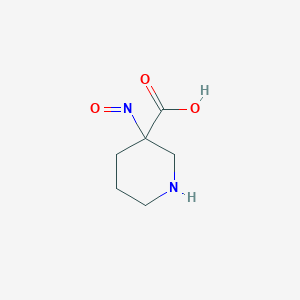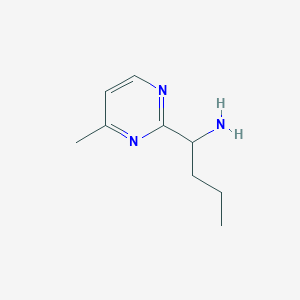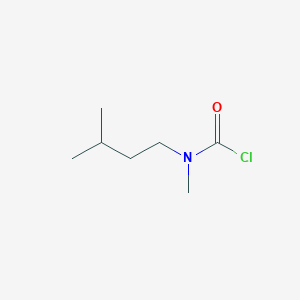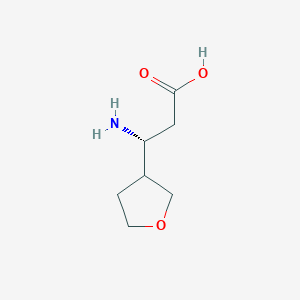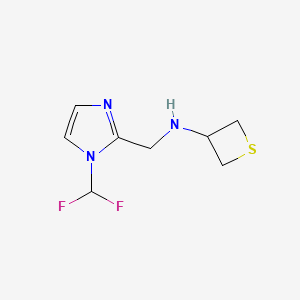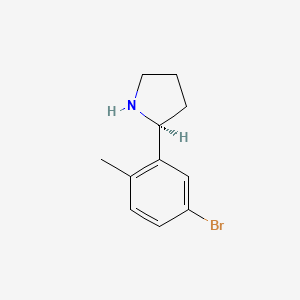
(S)-2-(5-Bromo-2-methylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(5-Bromo-2-methylphenyl)pyrrolidine is a chiral compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Bromo-2-methylphenyl)pyrrolidine typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce the bromine atom at the 5-position.
Formation of Pyrrolidine Ring: The brominated intermediate is then subjected to a cyclization reaction to form the pyrrolidine ring. This step often involves the use of reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(5-Bromo-2-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under conditions like reflux in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
(S)-2-(5-Bromo-2-methylphenyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, potentially leading to the discovery of new therapeutic agents.
Industrial Applications: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-2-(5-Bromo-2-methylphenyl)pyrrolidine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The presence of the bromine atom and the chiral center can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(5-Bromo-2-methylphenyl)pyrrolidine: The enantiomer of the compound, which may exhibit different biological activities and properties.
2-(5-Bromo-2-methylphenyl)pyrrolidine: The racemic mixture containing both enantiomers.
2-(5-Chloro-2-methylphenyl)pyrrolidine: A similar compound with a chlorine atom instead of bromine, which may have different reactivity and applications.
Uniqueness
(S)-2-(5-Bromo-2-methylphenyl)pyrrolidine is unique due to its specific stereochemistry and the presence of the bromine atom, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C11H14BrN |
|---|---|
Molekulargewicht |
240.14 g/mol |
IUPAC-Name |
(2S)-2-(5-bromo-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
FBSZWWZPOIIBMS-NSHDSACASA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)Br)[C@@H]2CCCN2 |
Kanonische SMILES |
CC1=C(C=C(C=C1)Br)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3-azaspiro[5.5]undecan-8-amine](/img/structure/B13325921.png)
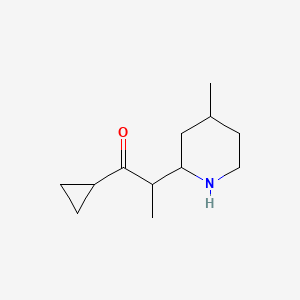
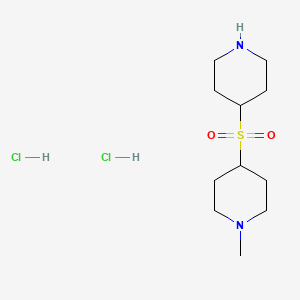
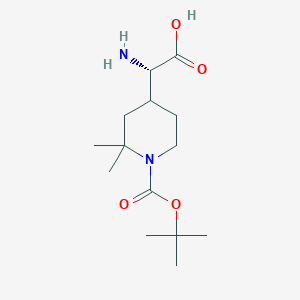

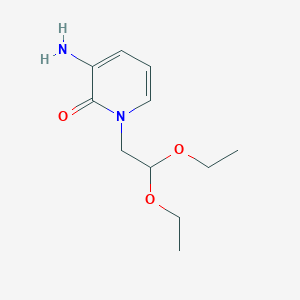
![5-Bromo-6-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B13325944.png)

